2,4-Bis(trifluoromethyl)aniline
Description
Significance of Trifluoromethylation in Chemical Sciences
The introduction of a trifluoromethyl (-CF3) group, a process known as trifluoromethylation, is a powerful strategy in modern chemical synthesis. wechemglobal.com The -CF3 group is one of the most crucial fluorine-containing motifs due to its profound impact on a molecule's properties. rsc.org It can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a highly sought-after functional group in drug discovery and agrochemical development. wikipedia.orgrsc.org
The trifluoromethyl group's strong electron-withdrawing nature can also influence the reactivity and physical properties of the parent molecule. wechemglobal.com A notable example is the increased oxidative stability it confers. nih.gov The importance of this functional group has spurred extensive research into developing new and efficient methods for its introduction into organic compounds. rsc.org
Contextualization of 2,4-Bis(trifluoromethyl)aniline (B1175605) within the Class of Highly Fluorinated Anilines
This compound, with the chemical formula C8H5F6N, is a prominent member of the highly fluorinated anilines. innospk.comsigmaaldrich.com This class of compounds is characterized by the presence of multiple fluorine atoms or trifluoromethyl groups on the aniline (B41778) ring structure. The two trifluoromethyl groups in this compound, positioned at the ortho and para positions relative to the amino group, create a unique electronic environment. This substitution pattern significantly impacts the compound's reactivity and potential applications.
Overview of Research Trajectories for Multifluorinated Aromatic Systems
Research into multifluorinated aromatic systems is a rapidly evolving field. Key areas of investigation include the development of novel synthetic methodologies for their preparation. Transition metal-catalyzed reactions, particularly those using palladium and copper, have become a major focus for introducing trifluoromethyl groups onto aromatic rings with high selectivity and efficiency. wechemglobal.com More recently, photocatalytic methods have gained attention as a greener and milder alternative. wechemglobal.com
Another significant research direction is the exploration of the unique properties and applications of these compounds. In materials science, the focus is on developing novel polymers, liquid crystals, and other functional materials with enhanced thermal stability and specific electronic properties. In the life sciences, the emphasis is on designing and synthesizing new pharmaceuticals and agrochemicals with improved efficacy and metabolic profiles. rsc.orgrsc.org The study of non-covalent interactions in these systems, such as hydrogen and halogen bonding, is also a growing area of interest, as it provides fundamental insights into their crystal engineering and biological activity. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWVOUBVGBJRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957935 | |
| Record name | 2,4-Bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-71-5 | |
| Record name | 2,4-Bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 367-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthetic Methodologies for 2,4 Bis Trifluoromethyl Aniline and Analogues
Precursor Synthesis and Transformation Pathways
The synthesis of 2,4-bis(trifluoromethyl)aniline (B1175605) can be approached through various routes, primarily involving the direct functionalization of aniline (B41778) derivatives or the construction of the substituted benzene (B151609) ring followed by the introduction of the amine group.
Methods for Direct Trifluoromethylation of Aniline Derivatives
Direct C-H trifluoromethylation of aniline and its derivatives represents a modern and atom-economical approach to synthesizing trifluoromethylated anilines. These methods often utilize radical-based reactions to introduce the CF3 group directly onto the aromatic ring.
Recent advancements have focused on transition-metal-free and photoredox catalysis. For instance, a method using an organophotocatalyst like Rose Bengal, a perfluoroalkyl halide as the CF3 source, and a base such as cesium carbonate can achieve the perfluoroalkylation of aniline derivatives under visible light. This approach is noted for its mild reaction conditions and good to excellent yields. Nickel-catalyzed C-H trifluoromethylation using Togni's reagent is another effective strategy that demonstrates good functional group tolerance and high regioselectivity under mild conditions.
While these direct methods are powerful for creating a variety of trifluoromethylated anilines, achieving the specific 2,4-disubstitution pattern on an unsubstituted aniline can be challenging due to the directing effects of the amino group. The amino group is an ortho-, para-director, but the introduction of one electron-withdrawing trifluoromethyl group can deactivate the ring and influence the position of subsequent substitutions. Therefore, these methods are often more applicable to creating mono-trifluoromethylated anilines or for trifluoromethylating anilines that already possess other substituents guiding the reaction to the desired positions.
Formation via Electrophilic Aromatic Substitution Strategies
A more traditional and widely applicable strategy for the synthesis of this compound involves a multi-step sequence based on electrophilic aromatic substitution reactions. This pathway typically begins with a precursor molecule that already contains the trifluoromethyl groups in the desired 1,3-relationship.
A common industrial route starts with 1,3-bis(trifluoromethyl)benzene (B1330116). The synthesis proceeds via two key steps:
Nitration: The 1,3-bis(trifluoromethyl)benzene is subjected to nitration using a mixture of nitric acid and sulfuric acid. The two trifluoromethyl groups are strong deactivating and meta-directing groups. This directs the incoming nitro group to one of the positions ortho to both CF3 groups (position 4 or 6), yielding 2,4-bis(trifluoromethyl)nitrobenzene (B1310536).
Reduction: The resulting 2,4-bis(trifluoromethyl)nitrobenzene is then reduced to the corresponding aniline. This reduction can be accomplished using various standard methods, such as catalytic hydrogenation with H2 gas over a metal catalyst (e.g., Pd/C, PtO2) or using metal/acid combinations (e.g., Fe/HCl, Sn/HCl).
This electrophilic substitution-based approach provides a reliable and scalable method for the specific production of this compound.
Utilization as a Pivotal Synthon in Complex Molecule Construction
The unique electronic properties of this compound make it a valuable synthon for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into more complex molecules. This is particularly relevant in the development of new bioactive compounds.
Synthesis of Isothiocyanate Derivatives from this compound
The conversion of this compound to its isothiocyanate derivative, 2,4-bis(trifluoromethyl)phenyl isothiocyanate, provides a versatile intermediate for further reactions. Isothiocyanates are precursors to a wide range of sulfur and nitrogen-containing compounds, including thioureas, which have applications as organocatalysts and in medicinal chemistry.
The synthesis is typically achieved by reacting the aniline with a thiocarbonylating agent. A common reagent for this transformation is thiophosgene (B130339) (CSCl2). The
Optimization of Reaction Conditions and Yield Enhancement in Synthetic Routes
The efficiency and economic viability of synthesizing this compound and its analogs are critically dependent on the optimization of reaction conditions. Researchers have extensively investigated the influence of various parameters, including catalysts, solvents, temperature, and reagent ratios, to maximize product yields and minimize side reactions.
A key strategy for enhancing yields involves the careful selection of the catalytic system. For instance, in the synthesis of related trifluoromethylated quinolines, palladium catalysts such as Pd(PPh₃)₄ have been shown to be highly effective in cross-coupling reactions. nih.gov The optimization of catalyst loading is crucial; reducing the amount of catalyst can sometimes lead to decreased yields, highlighting the need to establish an optimal concentration for each specific transformation. nih.gov Copper catalysts, often used in conjunction with palladium, also play a significant role, particularly in amination reactions. researchgate.net
Temperature and reaction time are interdependent parameters that must be carefully controlled. While higher temperatures can accelerate reaction rates, they may also promote the formation of undesirable byproducts. For example, in some halogenation reactions leading to precursors of trifluoromethyl anilines, increasing the reaction temperature has been found to be advantageous for the formation of the target product. google.com Conversely, for other transformations, conducting the reaction at room temperature or even lower temperatures can result in high yields. researchgate.net The optimal temperature is therefore highly specific to the particular synthetic step.
The stoichiometry of reactants and reagents is also a key area for optimization. In multi-component reactions, adjusting the molar ratios of the starting materials can significantly improve the yield of the final product. For instance, in the synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841), using two equivalents of lithium diisopropylamide (LDA) and iodine (I₂) was found to be optimal for generating the aryl iodide intermediate in high yield. researchgate.net Similarly, in amination reactions, the concentration of ammonia (B1221849) or other aminating agents is a critical parameter that is often optimized to drive the reaction to completion. google.com
The following table provides a summary of optimized reaction conditions from various synthetic methodologies for trifluoromethylated anilines and related compounds.
| Product | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| 2,4,6-Tris(trifluoromethyl)aniline | 1-Iodo-2,4,6-tris(trifluoromethyl)benzene, Sodium Azide | Cu₂O, Proline | DMSO | Not Specified | 55 | researchgate.net |
| 1-Iodo-2,4,6-tris(trifluoromethyl)benzene | 1,3,5-Tris(trifluoromethyl)benzene | LDA, I₂ | Not Specified | Not Specified | 75 | researchgate.net |
| 2,6-Dichloro-4-trifluoromethyl-aniline | 3,4,5-Trichlorobenzotrifluoride, Ammonia | None | None | 173°C | 65 | google.com |
| 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline | N,N-Dimethyl-3-(trifluoromethyl)aniline, 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | None | Dichloromethane | -10°C to 0°C | Not Specified | orgsyn.org |
Detailed research findings have demonstrated that a systematic approach to optimizing these parameters is essential for developing robust and high-yielding synthetic routes to this compound and its derivatives. This often involves a multi-variable screening process to identify the ideal combination of conditions for each synthetic transformation.
Elucidation of Reactivity Profiles and Mechanistic Pathways of 2,4 Bis Trifluoromethyl Aniline
Electronic Effects of Bis(trifluoromethyl) Substitution on Aromatic Reactivity
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its effect is primarily inductive, pulling electron density away from the aromatic ring. In 2,4-bis(trifluoromethyl)aniline (B1175605), the two -CF3 groups synergistically deactivate the benzene (B151609) ring towards electrophilic attack and increase its susceptibility to nucleophilic attack. nih.govguidechem.com This deactivation is a consequence of the reduced ability of the benzene ring to stabilize the positive charge that develops in the transition state of electrophilic aromatic substitution.
The electron-withdrawing nature of the -CF3 groups also has a significant impact on the electronic properties of the amino group. The lone pair of electrons on the nitrogen atom is less available for donation into the aromatic system due to the strong inductive pull of the substituents. This reduced electron-donating ability decreases the basicity of the aniline (B41778) derivative compared to aniline itself. chemistrysteps.com Theoretical studies, such as those employing quantum chemical calculations, have been instrumental in quantifying these electronic effects, analyzing parameters like HOMO and LUMO energies to predict reactivity. researchgate.net
Table 1: Comparison of Electronic Properties
| Compound | Key Electronic Feature | Impact on Reactivity |
| Aniline | Electron-donating amino group (-NH2) | Activates the ring towards electrophilic substitution (ortho, para-directing). chemistrysteps.combyjus.com |
| This compound | Two strongly electron-withdrawing trifluoromethyl groups (-CF3) | Deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. nih.govguidechem.com |
Investigation of Electrophilic and Nucleophilic Aromatic Substitution Reactions
The strong deactivation of the aromatic ring in this compound makes electrophilic aromatic substitution reactions challenging. Standard electrophilic substitution reactions that proceed readily with aniline, such as halogenation, nitration, and sulfonation, would require harsh conditions and may lead to a mixture of products or fail to occur altogether. byjus.com The amino group, although deactivated, still directs incoming electrophiles to the ortho and para positions relative to itself. However, the positions already occupied by the trifluoromethyl groups and the strong deactivation make further substitution at the remaining positions (3, 5, and 6) difficult.
Conversely, the electron-deficient nature of the aromatic ring makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. A good leaving group at a position activated by the electron-withdrawing groups would be readily displaced by a nucleophile. While there are no specific examples in the provided search results for SNAr reactions on this compound itself, the principles of SNAr suggest that a derivative, such as 1-chloro-2,4-bis(trifluoromethyl)benzene, would be highly reactive towards nucleophiles. The presence of the amino group in this compound would likely need to be modified or protected to facilitate such reactions.
Mechanistic Analyses of Coupling Reactions Involving this compound
This compound can participate in various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. thermofisher.com These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond.
One important class of coupling reactions is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. While direct participation of this compound as the amine component is not detailed in the provided results, its derivatives could be synthesized via this method. For instance, reacting an aryl halide with a protected form of this compound or using it in related C-N coupling methodologies is a plausible synthetic route. A study on the synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) utilized a copper-catalyzed amination of 1-iodo-2,4,6-tris(trifluoromethyl)benzene, highlighting the utility of metal-catalyzed C-N bond formation for highly fluorinated anilines. researchgate.net
Another significant coupling reaction is the Suzuki-Miyaura cross-coupling, which involves the reaction of an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst. thermofisher.com While this compound itself would not be a direct partner in a standard Suzuki coupling, its corresponding aryl halide or triflate derivative could be effectively coupled with various boronic acids. The catalytic cycle for these reactions generally involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. thermofisher.com
Studies on Redox Transformations and Derivatization Reactions
The redox chemistry of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl groups. The aniline moiety can be oxidized, though the high oxidation potential would make it more resistant to oxidation compared to electron-rich anilines.
Derivatization reactions are crucial for modifying the functional groups of this compound to facilitate further transformations or for analytical purposes. sigmaaldrich.com The primary amino group can undergo a variety of reactions. For instance, it can be acylated by reacting with acyl chlorides or anhydrides. A specific example is the coupling reaction between 4-(trifluoromethyl)aniline (B29031) and cinnamoyl chloride, which proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride. researchgate.net A similar reaction would be expected for this compound, although the reduced nucleophilicity of the amino group might necessitate slightly more forcing reaction conditions.
For analytical purposes, such as gas chromatography (GC), the amino group can be derivatized to increase volatility and thermal stability. sigmaaldrich.com Silylation is a common derivatization technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens of the amino group with trimethylsilyl (B98337) (TMS) groups. researchgate.net The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, and for amines: primary > secondary. sigmaaldrich.com
Table 2: Common Derivatization Reactions of the Amino Group
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acyl chloride, Anhydride | Amide |
| Silylation | BSTFA, TMCS | Silylated amine |
Role of Solvent Environments in Modulating Reactivity and Selectivity
The choice of solvent can significantly impact the rate and selectivity of reactions involving this compound. The solvent's polarity, proticity, and coordinating ability can influence the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism.
For instance, in nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. acs.org A study on the synthesis of N-aryl-2,2′-diindole highlighted the critical role of aprotic polar media, with DMSO showing optimal performance. acs.org The study also noted a pronounced sensitivity to residual water, indicating that anhydrous conditions are crucial for high efficiency in certain base-mediated reactions. acs.org
In transition metal-catalyzed coupling reactions, the solvent must be capable of dissolving the reactants and the catalyst complex. A variety of solvents, including toluene, dioxane, and DMF, are commonly used depending on the specific reaction. The solvent can also influence the aggregation state and activity of the catalyst.
The effect of the solvent is also evident in acid-base reactions. In a polar protic solvent like water, the basicity of the aniline is attenuated. In less polar solvents, the intrinsic basicity might be more pronounced, although solubility can become a limiting factor. Studies on the hydrolysis of phosphate (B84403) esters have shown that changing the solvent from water to less polar environments like acetonitrile (B52724) or DMSO can dramatically alter reaction rates and even change the reaction mechanism from a dissociative to an associative pathway. nih.gov While not directly involving this compound, these findings underscore the profound influence of the solvent environment on chemical reactivity.
Advanced Spectroscopic and Structural Characterization of 2,4 Bis Trifluoromethyl Aniline and Its Adducts
Vibrational Spectroscopy Analysis: FTIR and Raman Spectroscopy
The vibrational properties of 2,4-bis(trifluoromethyl)aniline (B1175605) have been investigated using Fourier Transform Infrared (FTIR) and Raman spectroscopy. The FTIR spectrum, obtained using an Attenuated Total Reflectance (ATR) technique on a Bruker Tensor 27 FT-IR instrument, provides information on the fundamental vibrations of the molecule. nih.gov Similarly, the FT-Raman spectrum was recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov
The positions of the trifluoromethyl (CF₃) groups on the aniline (B41778) ring significantly influence the vibrational frequencies. researchgate.net The characteristic vibrational modes of the CF₃ group, such as stretching and deformation, are expected to be prominent in the spectra. The amino (NH₂) group also exhibits characteristic stretching and bending vibrations. The analysis of these spectra, often aided by quantum chemical calculations, allows for the assignment of specific vibrational modes to the observed bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigationsnih.gov
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.
Proton (¹H) NMR Chemical Shift Analysisnih.gov
The ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic protons and the protons of the amino group. The chemical shifts of the aromatic protons are influenced by the strong electron-withdrawing nature of the two trifluoromethyl groups. These groups deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted aniline. The coupling patterns between the aromatic protons provide information about their relative positions on the benzene (B151609) ring.
Carbon (¹³C) NMR Chemical Shift Analysisnih.gov
In the ¹³C NMR spectrum of this compound, the chemical shifts of the carbon atoms in the benzene ring are significantly affected by the trifluoromethyl substituents. The carbons directly attached to the trifluoromethyl groups (C2 and C4) exhibit characteristic quartet splitting due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons also provide valuable information about the electron distribution within the molecule.
Fluorine (¹⁹F) NMR Spectroscopic Probes for Trifluoromethyl Environmentsnih.gov
¹⁹F NMR spectroscopy is particularly informative for compounds containing trifluoromethyl groups. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for each of the non-equivalent CF₃ groups at the C2 and C4 positions. The chemical shifts of these signals are sensitive to the electronic environment of each trifluoromethyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
The electronic transitions of this compound can be studied using UV-Vis spectroscopy. The presence of the aniline chromophore, modified by the two strongly electron-withdrawing trifluoromethyl groups, influences the absorption maxima. These studies, often complemented by time-dependent density functional theory (TD-DFT) calculations, provide insights into the electronic structure and the nature of the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. researchgate.net
Crystallographic Investigations of Molecular Conformation and Supramolecular Assembly
As of the latest available data, a specific crystal structure for this compound itself has not been extensively reported in the searched results. However, crystallographic studies of related compounds and adducts can provide valuable insights into the likely molecular conformation and intermolecular interactions. For instance, the crystal structures of adducts involving similar fluorinated anilines reveal how these molecules pack in the solid state and the types of non-covalent interactions they form, such as hydrogen bonding and halogen bonding. These interactions play a crucial role in determining the supramolecular assembly of the molecules in the crystal lattice.
Table of Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Observed Value/Range |
| ¹H NMR | Aromatic Protons | Shifted downfield due to -CF₃ groups |
| Amino Protons | Characteristic chemical shift | |
| ¹³C NMR | C-CF₃ Carbons | Quartet splitting |
| Aromatic Carbons | Shifts influenced by -CF₃ groups | |
| ¹⁹F NMR | CF₃ at C2 | Distinct chemical shift |
| CF₃ at C4 | Distinct chemical shift | |
| FTIR | NH₂ stretch | ~3400-3500 cm⁻¹ |
| C-F stretch | ~1100-1300 cm⁻¹ | |
| Raman | Aromatic ring modes | Characteristic vibrations |
| UV-Vis | λmax | Dependent on solvent and electronic transitions |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures
Information regarding the single-crystal X-ray diffraction of this compound is not available in published literature. This includes crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates. As a result, a data table summarizing these parameters cannot be generated.
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules like this compound. nih.govresearchgate.net By approximating the many-electron problem to a computationally more manageable one based on electron density, DFT methods can accurately predict molecular properties. For more complex phenomena involving excited states, such as the absorption of light, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths. researchgate.netresearchgate.net These calculations are typically performed using specific functionals, like B3LYP or M06, and a suitable basis set, such as 6-311++G(d,p), to ensure a balance between accuracy and computational cost. nih.govresearchgate.netresearchgate.net
The first step in most computational studies is geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The presence of two bulky and electron-withdrawing trifluoromethyl (CF₃) groups on the aniline ring, along with the amino (-NH₂) group, influences the planarity of the molecule.
Computational studies on similar substituted anilines have shown that the geometry optimization process accurately reproduces experimental data where available. nih.gov For instance, in a Schiff base derived from a trifluoromethyl aniline, DFT calculations of bond lengths and angles were in good agreement with values obtained from X-ray diffraction (XRD). nih.gov In this compound, key parameters for optimization would include the C-N bond length, the C-C bonds within the aromatic ring, and the orientation of the -NH₂ and -CF₃ groups relative to the ring. The dihedral angle between the plane of the amino group and the benzene ring is a critical parameter determined through conformational analysis.
Table 1: Selected Optimized Geometrical Parameters for Aniline Derivatives (Illustrative) Note: This table is illustrative and shows typical parameter ranges for substituted anilines based on computational studies. Specific values for this compound would require a dedicated DFT calculation.
| Parameter | Bond/Angle | Typical Calculated Value | Reference |
| Bond Length | C-NH₂ | ~1.39 - 1.41 Å | materialsciencejournal.org |
| Bond Length | C-CF₃ | ~1.49 - 1.51 Å | researchgate.net |
| Bond Angle | C-C-N | ~119° - 121° | materialsciencejournal.org |
| Dihedral Angle | H-N-C-C | ~130° - 150° (non-planar) | materialsciencejournal.org |
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. In this compound, the strong electron-withdrawing nature of the two CF₃ groups is expected to lower the energy of both the HOMO and LUMO compared to aniline itself. This effect is generally more pronounced on the LUMO, which can lead to a smaller energy gap compared to less substituted anilines, thereby influencing its reactivity. guidechem.com
The energies of the HOMO and LUMO are used to calculate various quantum chemical descriptors:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / η
Electronegativity (χ): χ = (I + A) / 2
Studies on related molecules like 4-nitroaniline (B120555) have shown how these parameters can be used to compare the reactivity of different aniline derivatives. tci-thaijo.orgthaiscience.info
Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative for a Substituted Aniline) Note: These values are illustrative. A specific TD-DFT calculation for this compound is needed for precise data.
| Parameter | Symbol | Formula | Typical Value (eV) | Reference |
| HOMO Energy | EHOMO | - | -6.0 to -7.0 | nih.govscholarsresearchlibrary.com |
| LUMO Energy | ELUMO | - | -1.0 to -2.0 | nih.govscholarsresearchlibrary.com |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 | nih.gov |
| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.5 | nih.gov |
| Chemical Softness | S | 1 / η | 0.2 to 0.25 | nih.gov |
Theoretical vibrational analysis is performed to understand the different modes of vibration of a molecule. The computed frequencies and their corresponding intensities can be correlated with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the observed spectral bands. researchgate.net DFT calculations are known to provide excellent agreement with experimental vibrational spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and other theoretical approximations. materialsciencejournal.org
For this compound, the vibrational spectrum would be characterized by:
N-H stretching vibrations of the amino group, typically appearing in the 3400-3500 cm⁻¹ region. materialsciencejournal.orgnih.gov
C-H stretching vibrations of the aromatic ring, found around 3000-3100 cm⁻¹. nih.gov
C-F stretching vibrations from the trifluoromethyl groups, which are very strong and typically dominate the mid-IR region between 1100-1350 cm⁻¹.
C-N stretching vibrations and various bending modes (in-plane and out-of-plane) at lower wavenumbers. materialsciencejournal.org
Computational analysis, including the calculation of the Potential Energy Distribution (PED), helps to assign each calculated frequency to a specific type of molecular motion, resolving ambiguities in experimental spectra. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. In this compound, such regions would be expected around the nitrogen atom of the amino group due to its lone pair of electrons.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the amino group and the areas around the highly electronegative fluorine atoms would likely show positive potential. tci-thaijo.org
Green regions represent neutral or near-zero potential.
The MEP surface provides a clear, qualitative picture of the molecule's reactive sites, which is highly useful in understanding its interaction with other chemical species. nih.govthaiscience.info
Non-Covalent Interaction Analysis: Natural Bond Orbital (NBO) and Interaction Energy Calculations
Non-covalent interactions play a critical role in determining the structure and stability of molecules. rsc.orgnih.gov Natural Bond Orbital (NBO) analysis is a powerful computational method used to study these interactions by transforming the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. mpg.dewisc.eduwisc.edu
NBO analysis provides quantitative insight into intramolecular charge transfer and hyperconjugative interactions. researchgate.net A key aspect of this analysis is the examination of the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wisc.edu For this compound, important interactions would include:
Delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the aromatic ring.
Interactions between the filled C-C or C-H bonding orbitals and the empty antibonding C-F orbitals (σ → σ* transitions).
Predictive Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the pathways of chemical reactions, providing valuable information about reaction mechanisms, intermediates, and transition states. rsc.org For this compound, this could involve modeling its synthesis or its participation in further chemical transformations, such as diazotization or nucleophilic aromatic substitution.
By calculating the potential energy surface for a proposed reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of all stationary points, including local minima (reactants, intermediates, products) and first-order saddle points (transition states). The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. While specific predictive models for the reaction pathways of this compound are not widely published, the methodologies are well-established. For instance, a two-step synthesis for the related 2,4,6-tris(trifluoromethyl)aniline (B44841) has been reported, involving iodination followed by a copper-catalyzed amination, a process that could be modeled computationally. researchgate.net
Exploration of Non-Linear Optical (NLO) Properties through Quantum Chemical Methods
A thorough review of scientific literature and chemical databases reveals a notable absence of specific research focused on the non-linear optical (NLO) properties of this compound investigated through quantum chemical methods. While computational studies, particularly those employing Density Functional Theory (DFT) and other quantum mechanical approaches, are commonly used to predict the NLO behavior of organic molecules, no dedicated studies containing detailed findings or data tables for this compound could be identified.
Quantum chemical calculations are a powerful tool for determining key NLO parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help in understanding the relationship between the molecular structure of a compound and its potential for applications in optoelectronics and photonics. The investigation of such properties for a molecule like this compound would be of interest, given the presence of both electron-withdrawing trifluoromethyl groups and an electron-donating amino group attached to an aromatic system. This combination of functionalities can lead to significant intramolecular charge transfer, a key factor for high NLO responses.
Typically, a computational investigation into the NLO properties of a compound like this compound would involve:
Optimization of the molecular geometry using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
Calculation of the electronic properties, including the dipole moment and the components of the polarizability and hyperpolarizability tensors.
Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer characteristics.
However, at present, there are no publicly available research articles or datasets that provide this information specifically for this compound. While studies exist for structurally related compounds, such as aniline and its various other substituted derivatives, these findings cannot be directly extrapolated to the 2,4-bis(trifluoromethyl) substituted case due to the unique electronic and steric effects of the two trifluoromethyl groups.
Therefore, the exploration of the non-linear optical properties of this compound through quantum chemical methods remains an open area for future research.
Conclusion
2,4-Bis(trifluoromethyl)aniline (B1175605) stands as a testament to the profound impact of fluorine chemistry on modern scientific research and development. The strategic placement of two trifluoromethyl groups on the aniline (B41778) scaffold imbues this molecule with a unique set of properties that are highly sought after in a range of applications. As a versatile building block, it provides a gateway to a vast array of complex fluorinated molecules with potential uses in pharmaceuticals, agrochemicals, and materials science. The ongoing advancements in trifluoromethylation methodologies and the continuous exploration of the structure-property relationships of highly fluorinated compounds will undoubtedly continue to expand the horizons for this compound and related molecules, solidifying their role as indispensable tools in the chemist's arsenal.
Cutting Edge Applications and Research Directions
Contributions to Pharmaceutical and Medicinal Chemistry Research
The unique chemical properties of 2,4-Bis(trifluoromethyl)aniline (B1175605), largely imparted by its two trifluoromethyl groups, make it a valuable building block in pharmaceutical and medicinal chemistry. lookchem.comnbinno.com These groups can enhance the stability and effectiveness of resulting drug compounds. lookchem.com
Development of Novel Intermediates for Bioactive Compound Synthesis
This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals. lookchem.com Its structure is integral to creating more complex molecules and novel compounds with therapeutic potential. nbinno.com The presence of trifluoromethyl groups enhances the compound's reactivity in certain reactions, aiding in the synthesis of complex bioactive molecules. nbinno.com
For instance, fluorinated anilines are used in the synthesis of liquid crystal compounds and can be starting materials for drugs like lomefloxacin, norfloxacin, levofloxacin, and ofloxacin. google.com The development of synthetic routes to various functionalized trifluoromethylated amines, which can be derived from aniline (B41778) precursors, highlights their importance in pharmaceutical research. uni-muenchen.de
Interactive Table: Examples of Bioactive Compounds Synthesized Using Fluorinated Anilines
| Bioactive Compound Class | Aniline Precursor | Therapeutic Area |
| Quinolone Antibiotics | 2,3,4-trifluoroaniline | Antibacterial |
| Liquid Crystal Compounds | 2,3,4-trifluoroaniline | Materials Science |
| Pyrazole Derivatives | 3,5-Bis(trifluoromethyl)aniline | Antibacterial |
Modulation of Molecular Properties for Enhanced Pharmacological Profiles
The incorporation of trifluoromethyl groups from precursors like this compound can significantly modulate the molecular properties of a drug candidate, leading to an enhanced pharmacological profile. The trifluoromethyl group is one of the most frequently used lipophilic substituents in drug design to improve a molecule's ability to cross cell membranes. mdpi.com
Key molecular properties influenced by trifluoromethyl groups include:
Lipophilicity: Increased lipophilicity can improve membrane permeability and bioavailability. nbinno.commdpi.com
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug. uni-muenchen.demdpi.com
Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. mdpi.com
Research has shown that strategic placement of trifluoromethyl groups can deactivate parts of a molecule that are susceptible to metabolism, thereby improving the drug's longevity in the body. mdpi.com
Synthesis of N-CF3 Drug Bioisosteres
The trifluoromethyl group (CF3) is often used as a bioisostere for other chemical groups, such as a methyl or nitro group, in drug design. researchgate.net Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties without diminishing its biological activity. uni-muenchen.de The N-CF3 motif, in particular, is gaining attention in the pharmaceutical industry for its potential to enhance the properties of drug candidates. nih.gov
While direct N-trifluoromethylation of anilines is a specific area of research, the broader concept involves creating compounds where a nitrogen atom is attached to a trifluoromethyl group. These N-CF3 compounds have shown increased lipophilicity and metabolic stability compared to their non-fluorinated counterparts. nih.gov The development of novel reagents and synthetic methods is expanding the accessibility and application of N-CF3 motifs in drug discovery. nih.gov
Advancements in Agrochemical Design and Formulation
Similar to its role in pharmaceuticals, this compound and related fluorinated compounds are crucial in the development of modern agrochemicals. nbinno.com The inclusion of trifluoromethyl groups can lead to more potent and stable herbicides and pesticides.
Improvement of Herbicidal and Pesticidal Efficacy
The trifluoromethyl group is a common feature in many commercialized agrochemicals. researchgate.net Its presence can significantly enhance the herbicidal and pesticidal activity of a molecule. For example, trifluoromethylated pyridine derivatives are key components in several herbicides. nih.gov
Research on α-trifluoroanisole derivatives containing a phenylpyridine moiety has shown that the introduction of a trifluoromethyl group is beneficial for creating stable interactions with the target enzyme, protoporphyrinogen oxidase (PPO), leading to potent herbicidal activity. nih.gov Studies on pyrazole derivatives with bis(trifluoromethyl)phenyl substituents have also demonstrated their potential as potent inhibitors of drug-resistant bacteria, indicating a broader antimicrobial utility. nih.gov
Interactive Table: Impact of Trifluoromethyl Groups on Agrochemical Efficacy
| Agrochemical Class | Effect of Trifluoromethyl Group | Example Compound Type |
| Herbicides | Enhanced binding to target enzymes (e.g., PPO) | α-trifluoroanisole derivatives |
| Herbicides | Increased herbicidal activity against various weeds | Pyridine-carboxylates |
| Insecticides | Broad-spectrum activity against various insect pests | Tetraniliprole |
Enhancement of Stability in Agricultural Formulations
Modern agrochemical formulations aim to improve the delivery and persistence of the active ingredient. researchgate.net The stability conferred by trifluoromethyl groups can be advantageous in developing advanced formulations such as suspension concentrates and capsule suspensions, which are designed for controlled release and improved safety profiles. researchgate.net The lipophilic nature of the trifluoromethyl group can also influence how the active ingredient interacts with other components in the formulation and with the target pest or plant surface. mdpi.com
Innovations in Materials Science and Polymer Chemistry[2],[16],
Incorporation into High-Performance Polymers and Coatings
While direct research on the incorporation of this compound into high-performance polymers is not extensively documented in readily available literature, the principles of polymer chemistry and the known effects of trifluoromethyl groups allow for strong inferences about its potential applications. The presence of -CF3 groups is known to increase thermal stability, chemical resistance, and hydrophobicity, and to lower the dielectric constant and refractive index of polymers.
Fluorinated polyanilines, for instance, have been synthesized and utilized as high-performance fillers to enhance the anti-corrosion properties of epoxy coatings. These fluorinated fillers can passivate iron and prevent the penetration of electrolytes, significantly improving the long-term performance of the coatings researchgate.net. Aniline tetramer decorated fluoroacrylate polymers have also demonstrated exceptional anti-corrosion performance, attributed to the incorporation of the electroactive aniline-based component into the fluoropolymer backbone researchgate.net. These examples suggest that polymers derived from this compound could be highly effective in protective coatings for metals and other materials exposed to harsh environments.
Design of Materials with Enhanced Thermal Stability and Chemical Resistance
The strong electron-withdrawing nature of the two trifluoromethyl groups in this compound can significantly enhance the thermal and chemical stability of polymers into which it is incorporated. Research on related fluorinated diamines provides strong evidence for this. For example, a series of fluorinated polyimides synthesized from diamines containing trifluoromethyl groups have demonstrated high glass transition temperatures (Tg) and excellent thermal stability.
These properties are highly desirable for materials used in demanding applications such as in the aerospace and electronics industries, where resistance to high temperatures and corrosive chemicals is paramount. The trifluoromethyl groups contribute to a lower degree of intermolecular charge transfer, which in turn can lead to polymers with improved optical transparency and lower dielectric constants, further expanding their utility in advanced electronic applications.
Below is a data table summarizing the properties of polyimides synthesized from various trifluoromethyl-containing diamines, illustrating the impact of fluorination on polymer performance.
| Polymer ID | Dianhydride | Diamine | Tensile Strength (MPa) | Glass Transition Temperature (°C) | 5% Weight Loss Temperature (°C) |
| PI-1 | 6FDA | 6FODA | 95 | 285 | 530 |
| PI-2 | 6FDA | TFDB | 110 | 320 | 550 |
| PI-3 | BPDA | 6FODA | 105 | 310 | 545 |
| PI-4 | BPDA | TFDB | 125 | 350 | 560 |
Note: 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; 6FODA = 4,4'-Oxybis[3-(trifluoromethyl)aniline]; TFDB = 2,2'-Bis(trifluoromethyl)benzidine. The data is representative of typical values found for such polymers and is intended for illustrative purposes.
Exploration in Organic Electronics and Photonic Devices
The electron-withdrawing properties of the trifluoromethyl groups in this compound make it an interesting candidate for use in organic electronic and photonic devices. While specific research on this compound is limited, related aniline derivatives have been explored for such applications.
In the field of perovskite solar cells (PSCs), for example, aniline-derived molecules have been used to passivate defects and improve device efficiency and stability. Specifically, 2-methoxy-5-trifluoromethylaniline has been employed to achieve a power conversion efficiency of over 22% in inorganic PSCs researchgate.net. The trifluoromethyl group in this molecule plays a crucial role in modifying the electronic properties at the perovskite interface. Aniline-based materials are also investigated as hole-transporting materials in organic solar cells to enhance their ambient stability .
Furthermore, aniline derivatives are foundational in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) nih.govmdpi.com. The ability to tune the electronic properties of these materials is critical for optimizing device performance. The strong electron-withdrawing nature of the two trifluoromethyl groups in this compound suggests its potential utility in the synthesis of novel materials for these applications, potentially leading to improved charge transport and device efficiency.
Analytical Chemistry Methodologies
In the realm of analytical chemistry, the unique chemical properties of this compound lend themselves to specialized applications, particularly in chromatography and mass spectrometry.
Derivatization Agent in Chromatography and Mass Spectrometry for Trace Analysis
While there is no direct evidence in the searched literature of this compound being used as a derivatization agent, its properties are analogous to other fluorinated reagents that are widely used for this purpose. Derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Fluorinated derivatizing agents are particularly valuable in gas chromatography-mass spectrometry (GC-MS) for several reasons jfda-online.comresearchgate.netnih.govgcms.cz:
Increased Volatility : The introduction of fluorine atoms can increase the volatility of polar analytes, making them more amenable to GC analysis.
Enhanced Detectability : The presence of fluorine atoms can significantly enhance the response of electron capture detectors (ECD), a highly sensitive detector used in GC.
Improved Mass Spectrometric Fragmentation : Fluorinated derivatives can produce characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation.
Given these principles, this compound could potentially be used to derivatize compounds with functional groups that can react with its amine group, such as carboxylic acids or isocyanates, for trace analysis.
Applications in Proteomics Research and Surface Chemistry Analysis
The application of this compound in proteomics research and surface chemistry analysis is not well-documented in the available literature. However, the broader field of fluorine chemistry has made significant inroads into these areas.
In proteomics, fluorine-containing reagents are used for chemical labeling of proteins and peptides to aid in their analysis by mass spectrometry nih.govmdpi.com. The introduction of fluorine can improve the ionization efficiency and fragmentation behavior of peptides, facilitating their identification and sequencing nih.gov. While this compound itself is not cited for this purpose, its chemical relatives with reactive functionalities could be explored for such applications.
In surface chemistry, fluorinated compounds are known for their ability to create low-energy, hydrophobic surfaces. While there is no specific information on the use of this compound for surface modification in chemical sensors, it is plausible that it could be used to create surfaces with specific chemical affinities, which could be exploited in the development of novel sensor technologies. The interaction of its amine group with a surface and the presentation of the fluorinated phenyl ring could be used to tune the surface properties for selective analyte binding.
Environmental and Biological Impact Research
Mechanistic Investigations of Aromatic Amine Mutagenicity and Detoxification Strategies
The mutagenic potential of aromatic amines, a class of compounds to which 2,4-bis(trifluoromethyl)aniline (B1175605) belongs, is a significant area of toxicological research. The genotoxicity of these compounds is not inherent but arises from their metabolic activation into reactive electrophilic intermediates that can form adducts with DNA, leading to mutations.
The primary metabolic activation pathway for aromatic amines involves N-oxidation, a reaction catalyzed predominantly by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy arylamines. nih.govnih.gov These N-hydroxy intermediates can be further activated through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs). nih.gov The resulting esters are unstable and can spontaneously decompose to form highly reactive nitrenium ions, which are the ultimate carcinogenic species that bind to DNA.
Conversely, detoxification pathways exist to mitigate the harmful effects of aromatic amines. One such pathway is the enzymatic reduction of the N-hydroxy arylamine back to the parent amine, a reaction carried out by a microsomal NADH-dependent reductase. nih.govnih.gov This process effectively reverses the initial activation step, thereby limiting the availability of the N-hydroxy intermediate for further activation and subsequent DNA adduct formation. nih.gov Other detoxification routes include ring oxidation, which produces less toxic phenolic metabolites, and conjugation reactions, such as glucuronidation, which increase water solubility and facilitate excretion. researchgate.net
The substitution pattern on the aromatic ring significantly influences the balance between metabolic activation and detoxification. For instance, the presence of substituents at the ortho positions (adjacent to the amino group) can sterically hinder the enzymatic activation process. annualreviews.org However, studies on various substituted aniline (B41778) derivatives have shown that genotoxicity is a general property of this class of compounds and is not always prevented by ortho-substitution. annualreviews.org In the case of this compound, the presence of a trifluoromethyl group at the ortho-position could potentially influence its metabolic fate and mutagenic potential, although specific experimental data on this compound are limited.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. For aromatic amines, QSAR models have been developed to discriminate between mutagenic and non-mutagenic compounds, offering a means to assess risk in the absence of experimental data. nih.gov These models often incorporate descriptors related to the stability of the nitrenium ion, which is a key intermediate in the mutagenic pathway. nih.gov
Table 1: Key Enzymes in Aromatic Amine Metabolism
| Enzyme Family | Role in Metabolism | Impact on Toxicity |
|---|---|---|
| Cytochrome P450 (CYP) | N-oxidation, Ring oxidation | Activation/Detoxification |
| N-acetyltransferases (NATs) | O-esterification of N-hydroxy metabolites | Activation |
| Sulfotransferases (SULTs) | O-esterification of N-hydroxy metabolites | Activation |
| NADH-dependent reductase | Reduction of N-hydroxy metabolites | Detoxification |
Environmental Fate Prediction and Assessment Methodologies for Fluorinated Aromatic Amines
Understanding the environmental fate of this compound is crucial for assessing its potential long-term impact on ecosystems. The presence of strong carbon-fluorine bonds in its structure suggests that it may be persistent in the environment. Various methodologies are employed to predict and assess the environmental behavior of such fluorinated compounds.
The environmental distribution and persistence of a chemical are governed by several factors, including its water solubility, vapor pressure, and its partitioning behavior between different environmental compartments such as water, soil, and air. For this compound, its low water solubility suggests that it is not likely to be mobile in the environment. fishersci.com
Environmental fate prediction often relies on computational models that use the chemical's physical and chemical properties to estimate its behavior. However, for highly fluorinated compounds, standard prediction models may not always be accurate due to their unique properties.
The assessment of fluorinated aromatic amines in the environment presents analytical challenges. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used for the detection and quantification of these compounds and their degradation products. nih.gov
Biodegradation is a key process that can lead to the removal of organic pollutants from the environment. Studies on aniline and its derivatives have identified bacterial strains capable of using these compounds as a source of carbon and nitrogen. nih.gov The degradation of aniline often proceeds through the formation of catechol, which is then further broken down. nih.gov However, the presence of trifluoromethyl groups in this compound is expected to significantly increase its resistance to microbial degradation.
Hydrolysis, the reaction with water, can also contribute to the degradation of some organic compounds. The trifluoromethyl group can undergo hydrolysis under certain conditions, although it is generally considered to be a stable substituent. nih.gov
Table 2: Environmental Fate Parameters and Assessment Methods
| Parameter/Process | Description | Relevance to this compound | Assessment Methodologies |
|---|---|---|---|
| Water Solubility | The maximum amount of a substance that can dissolve in water. | Low solubility suggests limited mobility in water. fishersci.com | Laboratory measurements, Estimation models. |
| Soil Adsorption | The tendency of a chemical to bind to soil particles. | Likely to adsorb to soil and sediment due to hydrophobicity. | Batch equilibrium studies, Column experiments. |
| Biodegradation | Breakdown by microorganisms. | Expected to be resistant due to trifluoromethyl groups. | Aerobic and anaerobic degradation studies. |
| Photodegradation | Breakdown by light. | Potential pathway in surface waters. | Laboratory photolysis experiments. |
| Hydrolysis | Reaction with water. | Generally slow for trifluoromethyl groups. | Laboratory hydrolysis rate studies. |
Ecotoxicological Considerations for Fluorinated Compound Transformation Products
The environmental risk of a chemical is not only determined by the parent compound but also by its transformation products, which can sometimes be more toxic or persistent. For this compound, its degradation in the environment, although likely slow, could lead to the formation of various fluorinated intermediates.
The ecotoxicity of aniline and its chlorinated derivatives has been studied in various aquatic organisms. mdpi.com These studies indicate that aromatic amines can be toxic to aquatic life, highlighting the need to understand the potential impact of this compound and its transformation products. mdpi.com
The degradation of aniline in wastewater can produce various by-products. For example, the degradation of aniline by ferrous ions activated persulfate can be inhibited by the presence of other organic matter and certain anions, and can lead to the formation of halogenated by-products if chloride ions are present. nih.gov Ozonation of aniline can produce by-products such as nitrobenzene (B124822) and azobenzene. acs.org
A significant concern with fluorinated compounds is the potential for the formation of persistent and bioaccumulative transformation products. The strong carbon-fluorine bond makes these compounds resistant to further degradation. While specific data on the transformation products of this compound are lacking, it is plausible that its degradation could lead to the formation of other fluorinated aromatic compounds.
Assessing the ecotoxicological profile of transformation products is challenging. It often requires the identification of these products, followed by toxicity testing on relevant organisms. Predictive software can also be used to estimate the toxicity of these products based on their chemical structure.
Table 3: Potential Transformation Products and Ecotoxicological Concerns
| Parent Compound | Potential Transformation Process | Potential Transformation Products | Ecotoxicological Concerns |
|---|---|---|---|
| This compound | Biodegradation | Fluorinated anilines, catechols, and ring-cleavage products | Persistence, potential toxicity to aquatic organisms. |
| Photodegradation | Fluorinated phenols, nitrobenzenes, or other aromatic compounds | Potential for formation of toxic and persistent by-products. |
Emerging Research Frontiers and Future Outlook
Development of Sustainable Synthesis Routes
The synthesis of fluorinated organic compounds, including 2,4-Bis(trifluoromethyl)aniline (B1175605), is an area of active research, with a growing emphasis on developing sustainable and environmentally friendly methods. Traditional synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Modern approaches are focused on improving efficiency, reducing waste, and utilizing greener technologies.
One promising area is the development of flow synthesis processes. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. chemistryviews.org A semi-continuous process for producing fluorinated α-amino acids from fluorinated amines has been demonstrated, highlighting the potential of flow chemistry for the large-scale and efficient synthesis of related compounds. chemistryviews.org
Furthermore, research is being directed towards synthesis methods that have a lower environmental impact. This includes the use of more economical raw materials and the reduction of by-products that are difficult to treat. google.com For instance, a synthetic scheme for 2-methyl-3-trifluoromethylaniline has been developed that boasts a high yield and is more environmentally friendly, suggesting that similar principles could be applied to the synthesis of this compound. google.com
Another avenue of exploration is the use of alternative reagents and reaction conditions. For example, a method for preparing fluorinated anilines from the corresponding azides using anhydrous hydrogen fluoride (B91410) has been described, which offers good yields and clean final products. google.com Additionally, processes that avoid the use of chlorinating agents and reduce the number of reaction steps are being investigated, such as the one-step synthesis of the drug teriflunomide, which utilizes 4-(trifluoromethyl)aniline (B29031). rsc.org
The following table summarizes some of the emerging sustainable synthesis strategies for fluorinated anilines:
| Synthesis Strategy | Description | Potential Advantages |
| Flow Chemistry | Continuous reaction process in a microreactor or tubular reactor. | Improved safety, efficiency, and scalability. chemistryviews.org |
| Green Reagents | Use of less hazardous and more environmentally benign reagents. | Reduced environmental impact and waste generation. google.com |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Increased efficiency and reduced solvent and energy consumption. rsc.org |
| Catalytic Methods | Employing catalysts to enable reactions under milder conditions. | Higher selectivity and lower energy requirements. google.com |
Integration with Advanced Catalytic Systems
The electron-withdrawing nature of the trifluoromethyl groups in this compound makes it and its derivatives interesting candidates for use in advanced catalytic systems. These compounds can act as ligands that modify the electronic properties and reactivity of metal catalysts.
Research has shown that phosphinous acid ligands bearing the 2,4-bis(trifluoromethyl)phenyl group can be used to create stable palladium and platinum complexes. nih.gov These complexes are relevant as efficient catalysts in cross-coupling reactions. nih.gov The strong electron-withdrawing and sterically demanding nature of the ligand influences the catalytic activity of the metal center. nih.gov
Rhodium complexes are another area where fluorinated ligands are being explored. Rhodium is a versatile metal in catalysis, used in a wide range of chemical transformations. mdpi.com The introduction of fluorine substituents on the ligands of rhodium complexes can alter their catalytic activity. mdpi.com For example, rhodium complexes with fluorinated N-heterocyclic carbene ligands have shown higher catalytic activities in hydrogen transfer reactions compared to their non-fluorinated counterparts. mdpi.com
The use of palladium-catalyzed reactions for the synthesis of fluorinated anilines is also a significant area of research. nih.gov These reactions can be used to form C-N bonds, creating more complex molecules from simple starting materials. nih.gov The development of new ligand scaffolds is crucial for improving the efficiency and selectivity of these reactions. acs.org
The table below highlights some of the advanced catalytic systems involving fluorinated anilines and their derivatives:
| Catalyst System | Application | Key Features |
| Palladium-Phosphinous Acid Complexes | Cross-coupling reactions | Stable and efficient catalysts with electron-deficient ligands. nih.gov |
| Rhodium-Fluorinated NHC Complexes | Hydrogen transfer reactions | Enhanced catalytic activity due to fluorinated ligands. mdpi.com |
| Palladium-Catalyzed C-N Coupling | Synthesis of complex anilines | Enables the formation of new C-N bonds with high selectivity. nih.gov |
| Rhodium-Catalyzed C-H Functionalization | Synthesis of heterocyclic compounds | Utilizes a phosphorus directing group for selective C-H activation. rsc.org |
Exploration of Novel Bioactivities and Therapeutic Targets
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. beilstein-journals.org The trifluoromethyl groups can improve metabolic stability, binding affinity, and membrane permeability. researchgate.net Consequently, derivatives of this compound are being investigated for a range of novel bioactivities.
One significant area of research is in the development of antimicrobial agents . Derivatives of bis(trifluoromethyl)phenyl-substituted pyrazoles have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL and are also effective against biofilms. nih.gov Additionally, certain trifluoro-anilines have exhibited both antibacterial and antibiofilm properties against Vibrio species, which are common causes of foodborne illnesses. nih.gov
Another major focus is on the discovery of new anticancer agents . Several studies have highlighted the potential of trifluoromethylated anilines and their derivatives as antiproliferative agents. For instance, a quinobenzothiazinium derivative synthesized from 4-(trifluoromethyl)aniline showed strong antiproliferative potency against pancreatic cancer cell lines. nih.gov Similarly, isoxazole-based molecules containing a trifluoromethyl group have exhibited significant anticancer activity against human breast cancer cell lines. rsc.org The presence of the trifluoromethyl group was found to be crucial for enhancing the anticancer activity of these molecules. rsc.org
The table below presents a summary of the bioactivities of some derivatives of bis(trifluoromethyl)aniline:
| Compound Class | Bioactivity | Therapeutic Target |
| Bis(trifluoromethyl)phenyl-substituted pyrazoles | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov |
| Trifluoro-anilines | Antibacterial and antibiofilm | Vibrio parahaemolyticus and Vibrio harveyi nih.gov |
| Quinobenzothiazinium derivatives | Anticancer | Pancreatic cancer cells nih.gov |
| 4-(Trifluoromethyl)isoxazoles | Anticancer | Human breast cancer cells rsc.org |
| N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas | Anticancer | Prostate, CNS, and renal cancer cell lines researchgate.net |
Application in Supramolecular Chemistry and Self-Assembly
The unique electronic and structural features of this compound suggest its potential as a building block in supramolecular chemistry and self-assembly. The presence of the electron-withdrawing trifluoromethyl groups and the hydrogen-bonding capability of the amine group can drive the formation of ordered structures.
While direct research on the self-assembly of this compound is limited, studies on related fluorinated and aniline-based molecules provide insights into its potential applications. For example, highly fluorinated DNA amphiphiles have been shown to self-assemble into spherical nucleic acids with tunable stability, which have potential as nanocarriers for gene silencing therapies. nih.gov The fluorophilic interactions play a key role in the self-assembly process. nih.gov
Similarly, amphiphilic dendrimers with a shell of aniline (B41778) pentamers can self-assemble into vesicular aggregates in water. nih.gov The structure of these aggregates can be influenced by factors such as pH, which affects the protonation state of the aniline units. nih.gov This demonstrates the potential for creating responsive materials from aniline-based building blocks.
The ability of aniline-based amphiphiles to form conductive nanowires has also been reported. guanglu.xyz An oligo(aniline)-based amphiphile was found to self-assemble into helical nanowires, and the chirality of these structures could be controlled by the addition of chiral acids. guanglu.xyz This highlights the potential for creating functional materials with tailored electronic and optical properties.
The table below outlines potential applications of this compound in supramolecular chemistry based on related research:
| Potential Application | Driving Forces for Self-Assembly | Potential Properties of Assembled Structures |
| Nanocarriers for Drug Delivery | Fluorophilic interactions, hydrogen bonding | Tunable stability, targeted delivery nih.gov |
| Responsive Materials | pH-dependent protonation of the amine group | Switchable properties in response to environmental stimuli nih.gov |
| Conductive Nanomaterials | π-π stacking of the aromatic rings | Anisotropic conductivity, chiroptical properties guanglu.xyz |
| Crystal Engineering | Hydrogen bonding, halogen bonding | Formation of predictable and stable crystalline structures |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-bis(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via radical trifluoromethylation using iron catalysts, trifluoromethyl iodide, and sulfoxide oxidizers. For example, a reported method achieved a 19F-NMR yield of 4.2% under optimized conditions involving peroxide initiation and controlled temperature (40–45°C) . Key factors include stoichiometric ratios of reagents, solvent choice (e.g., DMF or chloroform), and reaction time. Low yields often arise from competing side reactions, such as over-trifluoromethylation or decomposition. Characterization via 19F-NMR (δ −62.0 to −63.7 in CDCl₃) and MS (m/z 229 [M]⁺) confirms product identity .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- 19F-NMR : Distinct signals at δ −62.0 (CF₃ at C2) and δ −63.7 (CF₃ at C4) confirm regioselective substitution .
- 1H-NMR : Aromatic protons appear as a doublet (C6-H) and singlet (C5-H) due to electron-withdrawing CF₃ groups .
- MS : A molecular ion peak at m/z 229 ([M]⁺) and fragmentation patterns (e.g., loss of NH₂) validate molecular weight .
- IR : Stretching frequencies for C-F (~1150 cm⁻¹) and NH₂ (~3450 cm⁻¹) confirm functional groups .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers away from oxidizers and heat. Label with GHS hazard codes (e.g., H302 for toxicity) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How do electron-withdrawing substituents like CF₃ affect the basicity and reactivity of aromatic amines?
- Methodological Answer : The -CF₃ groups reduce the electron density on the aromatic ring via inductive effects, lowering the amine's basicity (pKa ~1–2). This enhances electrophilic substitution resistance but facilitates nucleophilic reactions at meta/para positions. Comparative studies with p-nitroaniline show similar electronic effects .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reaction pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution, revealing localized negative charges on fluorine atoms and positive charges on the NH₂ group. HOMO-LUMO gaps (~5 eV) indicate stability against electrophilic attacks. Transition state analysis predicts regioselectivity in cross-coupling reactions .
Q. What strategies improve the photocatalytic degradation of this compound in wastewater?
- Methodological Answer : Bimetallic catalysts (e.g., C-N-doped Zn-Ti nanoparticles) under visible light (300W xenon lamp) achieve >90% degradation in 6 hours. Key parameters:
- pH : Optimal at 7.0–8.0 for catalyst stability .
- Catalyst Loading : 20 mg/L ensures efficient charge separation .
- Monitoring : HPLC tracks degradation kinetics (retention time ~4.2 min) .
Q. How does this compound function as a monomer in high-performance polyimides?
- Methodological Answer : Condensation with dianhydrides (e.g., pyromellitic dianhydride) yields fluorinated polyimides with enhanced thermal stability (Tg >300°C) and low dielectric constants (<2.5). The CF₃ groups reduce chain packing, improving solubility in aprotic solvents (e.g., NMP) .
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?
- Methodological Answer : High-resolution X-ray diffraction (SHELXL) is complicated by fluorine's strong scattering and disorder. Strategies include:
- Twinned Data : Use SHELXPRO for twin-law refinement .
- Disordered CF₃ Groups : Apply restraints to bond lengths and angles .
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in 19F shifts (e.g., solvent-induced variations) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
